ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
Description
Historical Development of Thiochromeno-Pyrimidine Chemistry
The synthesis of thiochromeno-pyrimidine derivatives has evolved significantly over the past decade. Early methods relied on multistep reactions under harsh conditions, but the advent of one-pot protocols marked a turning point. For instance, ionic liquids like 1-butyl-3-methyl imidazolium hydrogen sulfate ([Bmim]HSO$$_4$$) enabled efficient three-component reactions between thiochrome-4-one, aromatic aldehydes, and thiourea, yielding thiochromeno[3,4-d]pyrimidines in high yields. By 2021, green chemistry approaches emerged, such as Q-tube-assisted cyclocondensation, which reduced reaction times and improved safety profiles for synthesizing thiochromeno[4,3-b]pyridines. The specific compound ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide was first documented in PubChem in 2005, with structural refinements reported in subsequent years.
Table 1: Evolution of Synthetic Methods for Thiochromeno-Pyrimidines
Significance in Heterocyclic Chemistry Research
Thiochromeno-pyrimidines occupy a critical niche in heterocyclic chemistry due to their dual sulfur and nitrogen heteroatoms, which enhance electronic diversity and molecular stability. The pyrimidine ring, a core structure in DNA and RNA, provides a scaffold for mimicking biological nucleobases, while the thiochromene moiety introduces sulfur-based reactivity. This compound exemplifies this synergy: its ethyl sulfide group at position 2 and methyl substitution at position 9 modulate electron density, influencing interactions with biological targets. Such structural features align with broader trends in drug design, where fused heterocycles are prioritized for their ability to engage multiple binding sites.
Position in the Literature of Fused Heterocyclic Systems
Fused heterocycles like thiochromeno-pyrimidines are frequently highlighted for their high ring-strain energy and thermal stability, making them valuable in materials science and pharmacology. While much literature focuses on energetic materials (e.g., explosives and propellants), this compound is distinguished by its pharmaceutical potential. Comparative studies with pyrazolo[3,4-d]pyrimidines—a related class—reveal that sulfur incorporation in thiochromeno derivatives enhances hydrophobic interactions, a trait critical for membrane permeability. Structural analogs, such as mthis compound, further underscore the role of alkyl sulfide groups in tuning bioactivity.
Contemporary Research Interest in Thiochromeno Derivatives
Recent studies emphasize three key areas:
- Synthetic Innovation : The Q-tube method has enabled scalable production of thiochromeno-pyrimidines under controlled pressure, minimizing byproducts.
- Biological Evaluation : Derivatives with electron-withdrawing groups (e.g., bromine) or electron-donating groups (e.g., dimethylamino) demonstrate enhanced antimicrobial and anticancer activities, as shown in structure-activity relationship (SAR) studies.
- Computational Modeling : Molecular docking analyses predict strong interactions between thiochromeno-pyrimidines and kinase enzymes, suggesting potential as kinase inhibitors.
This compound remains under investigation for its reactivity in cycloaddition reactions and potential as a precursor for functionalized heterocycles.
Properties
IUPAC Name |
2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSAUKNOZLVAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological outcomes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
However, this may reduce membrane permeability in biological systems .
3-Nitrobenzylsulfanyl (CAS 478246-83-2):
- The nitro group (electron-withdrawing) increases molecular weight and lipophilicity. This substituent may enhance stability against oxidation but could also introduce steric hindrance, affecting binding affinity in target interactions .
The benzyl group’s bulkiness might influence crystallinity and melting points .
2-Butanone Derivative (CAS 478246-90-1): The ketone group introduces polarity and hydrogen-bonding capacity, which may alter solubility and reactivity. This derivative’s branched structure could impact conformational flexibility .
The methyl group’s small size minimizes steric effects compared to larger substituents .
Theoretical Implications for Ethyl Sulfide Analog
The ethyl sulfide group in the target compound is expected to:
- Increase lipophilicity compared to the hydrosulfide derivative (SH → S-C₂H₅), enhancing passive diffusion across biological membranes.
- Exhibit moderate electron-donating effects via the ethyl chain, influencing electronic distribution in the aromatic system.
Biological Activity
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines thiochromeno and pyrimidine moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H14N2S2
- CAS Number : 478246-88-7
- Molecular Weight : 274.4 g/mol
This structure is characterized by the presence of sulfur and nitrogen atoms, which are critical for its biological interactions.
Pharmacological Potential
This compound has been investigated for various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiviral Activity : Research indicates potential antiviral effects, possibly through inhibition of viral replication or interference with viral entry into host cells.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth in vitro. It may act by inducing apoptosis or cell cycle arrest in cancer cells, although specific pathways remain to be elucidated.
- Anti-inflammatory Effects : this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or signaling pathways such as NF-kB.
The exact mechanism of action for this compound is not fully understood but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It could bind to various receptors, altering their activity and leading to downstream biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Pyrimidine derivative | Anticancer |
| Pyrazolo[3,4-d]pyrimidine derivatives | Heterocyclic structure | Antimicrobial |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives | Complex heterocycles | Antiviral |
This compound stands out due to its unique thiochromeno moiety which may enhance its interaction with biological targets compared to other derivatives.
Research Findings and Case Studies
Several studies have reported on the biological activities of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation showed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Inflammation Models : Research utilizing animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups.
Q & A
Q. How can researchers design a synthesis protocol for ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide, and what analytical techniques confirm its structure?
Methodological Answer: A viable synthesis strategy involves cyclocondensation of 4-hydroxycoumarin derivatives with thiourea and aldehyde precursors in the presence of acid catalysts. For example:
Q. Characterization :
Q. What safety protocols are critical during the synthesis and handling of thiochromeno-pyrimidine derivatives?
Methodological Answer:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., thiourea, alkyl halides) .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., H₂S).
- Waste Disposal : Segregate halogenated and sulfur-containing waste for professional treatment .
Q. How can computational tools predict the physicochemical properties and drug-likeness of this compound?
Methodological Answer:
- Software : Use SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and Lipinski’s Rule of Five parameters.
- Key Metrics :
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of thiochromeno-pyrimidine derivatives using SHELX software?
Methodological Answer:
- Disorder Handling : Methyl/ethyl groups may exhibit rotational disorder. Use PART and EADP commands in SHELXL to model split positions .
- Twinned Data : For twinned crystals, apply TWIN/BASF commands in SHELXL and validate with ROTAX .
- Validation : Check ADDSYM/PLATON for missed symmetry and CCDC deposition standards .
Q. What strategies enable functionalization of the sulfide group for bioactivity studies?
Methodological Answer:
- Alkylation : React with alkyl halides (e.g., CH₃I) in acetonitrile using Et₃N as a base to form sulfonium intermediates .
- Oxidation : Convert sulfide to sulfone with m-CPBA (meta-chloroperbenzoic acid) for enhanced electrophilicity.
- Sulfonamide Incorporation : Substitute chlorine atoms with morpholine or piperidine under basic conditions (e.g., NaOH in n-BuOH, 120°C) .
Q. How can researchers resolve contradictions in synthetic yields or purity across different methods?
Methodological Answer:
-
Case Study : Compare catalytic efficiency of p-TsOH (yield: 65–70% ) vs. KOH/DMF (yield: >85% for thiazolo-pyrimidines ).
-
Troubleshooting :
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Analog Synthesis : Modify substituents (e.g., replace ethyl sulfide with methyl or aryl groups) and assess bioactivity (e.g., antibacterial , enzyme inhibition ).
-
In Silico Docking : Use AutoDock Vina to predict binding affinity against target proteins (e.g., carbonic anhydrase ).
-
Data Correlation : Tabulate substituent effects on activity:
Substituent IC₅₀ (Carbonic Anhydrase) Antibacterial Zone (mm) Reference Ethyl sulfide 12.3 µM 15 Methyl sulfone 8.7 µM 18
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
